molecular formula C8H5NOS B13973785 2H-Thieno[4,3,2-cd][1,2]benzoxazole CAS No. 218929-36-3

2H-Thieno[4,3,2-cd][1,2]benzoxazole

Cat. No.: B13973785
CAS No.: 218929-36-3
M. Wt: 163.20 g/mol
InChI Key: GOLHMZHWWKZYRE-UHFFFAOYSA-N
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Description

2H-Thieno[4,3,2-cd][1,2]benzoxazole ( 218929-36-3) is a fused heterocyclic compound with the molecular formula C8H5NOS and a molecular weight of 163.2 g/mol. This complex scaffold is of significant interest in advanced chemical research and development, particularly as a specialized synthetic intermediate for constructing more complex molecular architectures. Fused heterocyclic systems like this benzoxazole derivative are often explored for their potential applications in material science and as key precursors in the synthesis of pharmaceuticals and functional materials. Researchers value this compound for its role in developing novel sulfur-nitrogen heterocycles, a class of compounds with diverse applications in electronics and spintronics. The compound's predicted physical properties include a boiling point of 316.0±34.0 °C and a density of 1.464±0.06 g/cm3. This product is intended for chemical synthesis and research purposes only. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

218929-36-3

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

2-oxa-6-thia-3-azatricyclo[5.3.1.04,11]undeca-1(11),4,7,9-tetraene

InChI

InChI=1S/C8H5NOS/c1-2-6-8-5(9-10-6)4-11-7(8)3-1/h1-4,9H

InChI Key

GOLHMZHWWKZYRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)SC=C3NO2

Origin of Product

United States

Preparation Methods

Catalytic One-Pot Condensation Using Nickel Supported Silica

A highly efficient and environmentally friendly method for benzoxazole synthesis involves the one-pot condensation of 2-aminophenol with substituted aldehydes catalyzed by nickel supported silica (Ni-SiO2) at room temperature. This method offers:

  • Mild reaction conditions (ambient temperature)
  • High yields (up to 98%)
  • Short reaction times (1.5 to 3 hours)
  • Simple workup and catalyst recyclability

The general procedure includes stirring 2-aminophenol and substituted aldehydes with 20 mol% Ni-SiO2 catalyst in ethanol, followed by purification through recrystallization or chromatography. This protocol has been demonstrated effective for a wide range of substituted aldehydes, including electron-donating and electron-withdrawing groups, and heteroaromatic aldehydes such as thiophen-3-yl derivatives, which are relevant for constructing the thiophene-fused benzoxazole framework.

Table 1: Representative Yields of Benzoxazole Derivatives Synthesized via Ni-SiO2 Catalyzed Condensation

Entry Aldehyde Substituent Product Yield (%) Reaction Time (h)
3a 3,4-Dimethylphenyl 2-(3,4-Dimethylphenyl)benzoxazole 98 1.5
3h Thiophen-3-yl 2-(Thiophen-3-yl)benzoxazole 91 1.5
3d Phenyl 2-Phenylbenzoxazole 93 1.5
3e 4-Fluorophenyl 2-(4-Fluorophenyl)benzoxazole 89 2.5

This method's applicability to thiophene-substituted benzoxazoles (entry 3h) is particularly relevant for synthesizing 2H-Thieno[4,3,2-cd]benzoxazole derivatives.

Specific Synthetic Routes Toward 2H-Thieno[4,3,2-cd]benzoxazole

While direct preparation of 2H-Thieno[4,3,2-cd]benzoxazole is less frequently reported, synthesis strategies can be inferred from related heterocyclic chemistry involving ring closure and annulation reactions.

Ring Closure via Imidazole or Benzoxazole Ring Formation

One approach involves the formation of benzoxazole rings from o-aminophenol derivatives and aldehydes, followed by fusion with thiophene rings through intramolecular cyclization or annulation. For example, the formation of imidazole rings from methanimine derivatives and subsequent benzoxazole ring closure has been reported, involving ring opening and reclosure steps under controlled conditions.

This suggests a potential synthetic sequence for 2H-Thieno[4,3,2-cd]benzoxazole:

  • Start with a thiophene-substituted 2-aminophenol or related precursor.
  • Condense with appropriate aldehydes or equivalents to form the benzoxazole ring.
  • Employ oxidative or catalytic cyclization to fuse the thiophene and benzoxazole rings.

Microwave-Assisted Condensation and Cyclization

Microwave irradiation has been utilized for rapid and efficient synthesis of benzothiazole and benzoxazole derivatives, including fused ring systems. For example, condensation of imines with α-mercaptoacetic acid or α-anthranilic acid under microwave conditions in N,N-dimethylformamide has afforded thiazolidinone and quinazolinone fused benzothiazole derivatives. Although this is benzothiazole chemistry, the methodology is adaptable to benzoxazole and thiophene fused systems by selecting appropriate sulfur-containing precursors and reaction partners.

Analytical Data and Characterization

The synthesized benzoxazole derivatives, including thiophene-fused analogs, are characterized by:

Representative NMR data for 2-(Thiophen-3-yl)benzoxazole include:

  • ^1H NMR (CDCl3, 400 MHz): δ 8.20 (dd, J = 2.8, 1.0 Hz, 1H), 7.80 (dd, J = 4.8, 1.0 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H), 7.58 (t, J = 7.4 Hz, 1H), 7.44 (s, 1H), 7.37-7.32 (m, 2H).

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Ni-SiO2 catalyzed condensation 2-Aminophenol + substituted aldehydes Ni supported silica, EtOH, RT Up to 98 Efficient, mild, broad substrate scope including thiophene derivatives
Imidazole ring formation and benzoxazole closure Methanimine derivatives + o-aminophenol Inert atmosphere, low temp, pyridine Moderate Multi-step ring opening and closure for complex fused systems
Microwave-assisted condensation Imines + α-mercaptoacetic acid or α-anthranilic acid Microwave irradiation, DMF Good Rapid synthesis of related fused heterocycles, adaptable for sulfur-containing rings

Chemical Reactions Analysis

Types of Reactions: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

2H-Thieno[4,3,2-cd]-1,2-benzisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below contrasts 2H-Thieno[4,3,2-cd][1,2]benzoxazole with two classes of related compounds: 1,4-benzodioxine-thiadiazole derivatives and benzoxazole-based enzyme inhibitors.

Compound Class Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Findings
2H-Thieno[4,3,2-cd][1,2]benzoxazole C₈H₅NOS 163.1964 Thieno fused with benzoxazole; S/O heteroatoms Potential enzyme inhibitors (hypothesized)
1,4-Benzodioxine-thiadiazole derivatives Varies (e.g., C₁₀H₉N₃O₂S) ~200–250 Benzodioxine fused with thiadiazole; N/S/O Synthetic intermediates, antimicrobial activity
Benzoxazole-based inhibitors C₇H₅NO (core) 119.12 (core) Benzoxazole core with substituents hsEH inhibitors (IC₅₀: 1–10 nM)
Key Observations:
  • This contrasts with benzodioxine-thiadiazole derivatives, where oxygen dominates electronic properties .
  • Lipophilicity: The sulfur atom in the thieno ring may increase lipophilicity relative to benzoxazole, improving membrane permeability in biological systems. Benzodioxine-thiadiazole derivatives, with additional oxygen atoms, are likely more polar .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: In benzoxazole inhibitors, substituents on the amine group critically influence potency. For example, electron-withdrawing groups enhance hsEH binding affinity . The fused thieno ring in 2H-Thieno[4,3,2-cd][1,2]benzoxazole may mimic such effects by rigidifying the structure and altering electron density.
  • Steric Hindrance: The fused thieno ring introduces steric constraints that could either enhance selectivity or reduce off-target interactions compared to simpler benzoxazoles.

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